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Introduction: The homologous proteins CREB-binding protein (CBP) and p300 are crucial
transcriptional co-activators that play a central role in regulating gene expression.[1][2] They
function in part by recognizing and binding to acetylated lysine residues on histones and other
proteins via their bromodomain, a specialized protein module.[3][4] This interaction is critical for
chromatin remodeling and the recruitment of the transcriptional machinery.[5] Dysregulation of
CBP/p300 activity is implicated in various diseases, including cancer, making them attractive
therapeutic targets.[5][6]

SGC-CBP30 is a potent and selective chemical probe that competitively inhibits the
bromodomains of CBP and p300, preventing them from binding to acetylated histones.[7][8]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based
technique used to measure the mobility of fluorescently labeled molecules within a living cell.[9]
[10] By measuring changes in protein dynamics, FRAP can be effectively used to quantify the
engagement of a drug with its intracellular target.

These notes provide a detailed protocol for using a FRAP assay to measure the target
engagement of SGC-CBP30 with the CBP bromodomain in live cells. The principle relies on
the displacement of a GFP-tagged CBP bromodomain construct from its relatively immobile,
chromatin-bound state by SGC-CBP30, leading to an increase in its mobility and a faster rate
of fluorescence recovery.[3][11]
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Principle of Target Engagement Measurement via
FRAP

In the absence of an inhibitor, a fusion protein like GFP-CBP binds to acetylated histones on
chromatin. This bound state renders the protein relatively immobile within the nucleus. During a
FRAP experiment, when a region of the nucleus is photobleached, the recovery of fluorescence
is slow, as it depends on the slow dissociation of unbleached GFP-CBP from chromatin outside
the bleached area and its subsequent diffusion into it.

When cells are treated with SGC-CBP30, the inhibitor occupies the acetyl-lysine binding pocket
of the CBP bromodomain. This competitively displaces GFP-CBP from chromatin, resulting in a
larger pool of freely diffusing GFP-CBP in the nucleoplasm. This increased mobility leads to a
significantly faster fluorescence recovery after photobleaching.[11] By quantifying the recovery
half-time (t%2), researchers can directly measure the extent of SGC-CBP30 target engagement.
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Caption: SGC-CBP30 competitively inhibits the CBP/p300 bromodomain, blocking chromatin
binding.

Quantitative Data for SGC-CBP30
The following tables summarize the binding affinity and cellular activity of SGC-CBP30.

Table 1: In Vitro Binding Affinity

Target Method Kd / 1C50 (nM) Reference
CBP Bromodomain Kd 21 [8]
p300 Bromodomain Kd 32 [8]
CBP Bromodomain IC50 21-69 [7]
p300 Bromodomain IC50 38 [7]

| BRD4(1) | Selectivity | >40-fold vs CBP |[8] |

Table 2: Cellular FRAP Assay Parameters & Expected Results

Expected
L SGC-CBP30 Expected . .
Condition Mobile Interpretation
Conc. Recovery t'% .
Fraction
GFP-CBP is
largel
Vehicle e ]
0 pM (DMSO) Slower Lower chromatin-
Control
bound and
immobile.

| Treated | 1 uM | Faster | Higher | SGC-CBP30 displaces GFP-CBP from chromatin, increasing
mobility.[12] |
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Experimental Workflow
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Caption: Workflow for measuring SGC-CBP30 target engagement using a FRAP assay.
Detailed Experimental Protocols

Part 1: Cell Culture and Transfection

o Materials:
o HEK293, U20S, or other suitable adherent cell line.
o Glass-bottom imaging dishes (e.g., 35 mm).
o Complete growth medium (e.g., DMEM with 10% FBS).

o Plasmid DNA: A construct expressing the human CBP bromodomain fused to EGFP (e.g.,
pEGFP-C1-CBP-Brd).

o Transfection reagent (e.g., Lipofectamine 3000).
o Phosphate-Buffered Saline (PBS).

e Protocol:
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1. One day before transfection, seed cells onto glass-bottom imaging dishes at a density that
will result in 60-80% confluency on the day of the experiment.

2. On the day of transfection, transfect the cells with the GFP-CBP bromodomain plasmid
according to the manufacturer's protocol for your chosen transfection reagent.

3. Allow cells to express the fusion protein for 24-48 hours post-transfection. Expression
should be nuclear and may show some localization to chromatin.

Part 2: SGC-CBP30 Treatment

o Materials:
o SGC-CBP30 (298% purity).
o DMSO (cell culture grade).
o Complete growth medium, pre-warmed to 37°C.
» Protocol:
1. Prepare a 10 mM stock solution of SGC-CBP30 in DMSO. Aliquot and store at -20°C.

2. On the day of the experiment, dilute the SGC-CBP30 stock solution in pre-warmed
complete medium to a final working concentration of 1 pM.[12]

3. Prepare a vehicle control medium containing the same final concentration of DMSO
(typically <0.1%).

4. Aspirate the old medium from the transfected cells and replace it with the SGC-CBP30 or
vehicle control medium.

5. Incubate the cells for at least 1 hour at 37°C and 5% CO: before imaging.

Part 3: FRAP Microscopy and Data Acquisition

o Equipment:
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o Laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g.,
488 nm for GFP) and a temperature/CO2z-controlled environmental chamber.

e Protocol:

1. Mount the imaging dish on the microscope stage and allow the temperature to equilibrate
to 37°C.

2. ldentify a transfected cell with moderate, stable expression of the GFP-CBP protein in the
nucleus.

3. Pre-Bleach Imaging: Acquire 5-10 images at a low laser power (e.g., 1-5% transmission)
to establish a baseline fluorescence intensity.

4. Photobleaching: Define a circular or rectangular Region of Interest (ROI) within the
nucleus. Bleach the ROI using a short, high-intensity pulse from the 488 nm laser (e.g.,
100% transmission for 0.5-2 seconds).

5. Post-Bleach Imaging: Immediately after bleaching, begin acquiring a time-lapse series of
images at the same low laser power used for pre-bleach imaging. The acquisition speed
should be rapid initially (e.g., every 200 ms for the first 10 seconds) and can be slowed for
the remainder of the recovery (e.g., every 1-2 seconds for 1-2 minutes).

Part 4: Data Analysis and Quantification

o Software:

o Image analysis software such as ImageJ/Fiji, MATLAB, or the microscope's proprietary
software.

e Protocol:

1. Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control
region within the same nucleus, and a background region outside the cell for each time
point.

2. Normalization: Correct the intensity data for photofading that occurs during post-bleach
acquisition. The normalized intensity F(t) is calculated using the formula: F(t) = [ (ROI(t) -
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BG(t)) / (Control(t) - BG(t)) ]/ [ (ROI(pre) - BG(pre)) / (Control(pre) - BG(pre)) ] Where
ROI(t) is the ROI intensity at time t, Control(t) is the control region intensity, BG(t) is the
background intensity, and 'pre' denotes the average pre-bleach values.

3. Curve Fitting: Plot the normalized intensity over time and fit the recovery data to a one- or
two-component exponential model to determine the recovery half-time (t%2) and the mobile
fraction (Mf).

» Recovery Half-Time (t¥2): The time it takes for the fluorescence in the ROI to recover to
50% of its final post-bleach intensity. A shorter t¥2 indicates faster mobility and
successful target engagement.

= Mobile Fraction (Mf): The percentage of the fluorescent protein pool that is free to move
and participate in recovery. It is calculated as Mf = (F() - F(0)) / (F(pre) - F(0)), where
F() is the final plateau intensity and F(0) is the intensity immediately after bleaching.
An increase in the mobile fraction suggests displacement from an immobile substrate.

4. Statistical Analysis: Compare the t% and Mf values between vehicle-treated and SGC-
CBP30-treated cells using appropriate statistical tests (e.g., Student's t-test). A statistically
significant decrease in t%2 provides strong evidence of target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: FRAP Assays for
SGC-CBP30 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604191#frap-assays-to-measure-sgc-cbp30-
target-engagement-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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